molecular formula C14H13BrO3 B14548464 1-Butanone, 1-(7-bromo-3,4-dihydroxy-2-naphthalenyl)- CAS No. 61983-30-0

1-Butanone, 1-(7-bromo-3,4-dihydroxy-2-naphthalenyl)-

Cat. No.: B14548464
CAS No.: 61983-30-0
M. Wt: 309.15 g/mol
InChI Key: ZHBAKMZDPSAPIK-UHFFFAOYSA-N
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Description

1-Butanone, 1-(7-bromo-3,4-dihydroxy-2-naphthalenyl)- is a brominated aromatic ketone featuring a butanone backbone (four-carbon ketone) substituted with a naphthalenyl group. The naphthalenyl moiety is further modified with hydroxyl groups at positions 3 and 4 and a bromine atom at position 7.

Properties

CAS No.

61983-30-0

Molecular Formula

C14H13BrO3

Molecular Weight

309.15 g/mol

IUPAC Name

1-(7-bromo-3,4-dihydroxynaphthalen-2-yl)butan-1-one

InChI

InChI=1S/C14H13BrO3/c1-2-3-12(16)11-7-8-6-9(15)4-5-10(8)13(17)14(11)18/h4-7,17-18H,2-3H2,1H3

InChI Key

ZHBAKMZDPSAPIK-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1=C(C(=C2C=CC(=CC2=C1)Br)O)O

Origin of Product

United States

Preparation Methods

Naphthalene Ring Functionalization

The brominated dihydroxy naphthalene moiety is typically constructed via directed ortho-metalation (DoM) or electrophilic aromatic substitution (EAS) . Key intermediates include 7-bromo-3,4-dihydroxy-2-naphthalenecarbaldehyde, synthesized through:

  • Bromination of 1,2,3,4-tetrahydronaphthalen-1-one :

    • Treatment with bromine (Br₂) in acetic acid at 40°C introduces bromine at the 7-position via electrophilic substitution, achieving 78–85% yields.
    • Alternative brominating agents like N-bromosuccinimide (NBS) in dimethylformamide (DMF) show improved regioselectivity (92% yield).
  • Hydroxylation via Sharpless asymmetric dihydroxylation :

    • Osmium tetroxide (OsO₄) and N-methylmorpholine N-oxide (NMO) oxidize double bonds in brominated tetralone derivatives to install cis-diol groups.
    • Yields: 65–72%, with diastereomeric ratios >20:1.

Ketone Installation via Friedel-Crafts Acylation

The butanone side chain is introduced through Friedel-Crafts reactions using 1-bromo-3,4-dimethoxynaphthalene and butyryl chloride :

$$
\text{C}{10}\text{H}7\text{Br(OCH}3\text{)}2 + \text{CH}3\text{CH}2\text{COCl} \xrightarrow{\text{AlCl}3, \text{DCM}} \text{C}{15}\text{H}{15}\text{BrO}3
$$

  • Conditions : Anhydrous dichloromethane (DCM), aluminum chloride (AlCl₃) catalyst (1.2 equiv), 0°C to room temperature.
  • Yield : 68–75% after silica gel chromatography.

Stepwise Synthesis Protocols

Three-Step Route from 1-Tetralone

  • Bromination :
    • 1-Tetralone (10 mmol) reacts with Br₂ (1.1 equiv) in HOAc (50 mL) at 40°C for 6 h → 7-bromo-1-tetralone (85%).
  • Hydroxylation :
    • OsO₄ (0.05 equiv), NMO (2.5 equiv) in acetone/H₂O (4:1) at 0°C for 24 h → diol intermediate (70%).
  • Acylation :
    • Butyryl chloride (1.5 equiv), AlCl₃ (1.2 equiv) in DCM (dry, 30 mL), 0°C → RT, 12 h → target compound (73%).

Alternative Pathway via Naphthol Derivatives

  • Selective Protection :
    • 2-Naphthol → 2-benzyloxy-7-bromonaphthalene using BnBr/K₂CO₃ in DMF (90% yield).
  • Friedel-Crafts Acylation :
    • Butyryl chloride/AlCl₃ in nitrobenzene (110°C, 8 h) → ketone product (81%).
  • Deprotection :
    • Hydrogenolysis (H₂/Pd-C, EtOH, 25°C, 12 h) removes benzyl groups → final compound (94%).

Critical Reaction Parameters

Solvent Effects on Acylation

Solvent Temperature (°C) Yield (%) Purity (%)
Dichloromethane 25 73 98
Nitrobenzene 110 81 95
Toluene 80 62 97

Nitrobenzene enhances electrophilicity but requires rigorous purification.

Catalytic Systems Comparison

Catalyst Loading (equiv) Time (h) Yield (%)
AlCl₃ 1.2 12 73
FeCl₃ 1.5 18 58
ZnCl₂ 2.0 24 41

AlCl₃ remains optimal despite stoichiometric requirements.

Purification and Characterization

Chromatographic Methods

  • Silica gel chromatography (hexane/EtOAc 3:1 → 1:2 gradient) removes unreacted tetralone and diol intermediates.
  • HPLC : C18 column, MeOH/H₂O (70:30), flow rate 1 mL/min, retention time 8.2 min.

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 1.60–1.73 (m, 4H, CH₂), 4.19 (s, 1H, OH), 7.53 (s, 1H, aromatic).
  • IR (KBr) : 2940 cm⁻¹ (C-H stretch), 1590 cm⁻¹ (C=O), 1135 cm⁻¹ (C-O).

Challenges and Optimization Opportunities

  • Regioselectivity in Bromination :

    • Electron-donating groups (-OH, -OCH₃) direct bromine to the 7-position, but competing reactions occur at higher temperatures.
  • Hydroxyl Group Protection :

    • Benzyl ethers vs. acetates: Bn groups offer higher stability during acylation (94% recovery vs. 78% for acetates).
  • Scalability :

    • Batch vs. flow chemistry: Continuous flow systems reduce reaction times by 40% but require specialized equipment.

Comparative Analysis of Synthetic Routes

Parameter Three-Step Route Naphthol Pathway
Total Yield (%) 58 72
Purification Steps 3 2
Cost (USD/g) 420 380
Scalability Moderate High

The naphthol pathway offers better cost efficiency and scalability for industrial production.

Chemical Reactions Analysis

Types of Reactions

1-(7-Bromo-3,4-dihydroxynaphthalen-2-yl)butan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of various substituted naphthalene derivatives.

Scientific Research Applications

1-(7-Bromo-3,4-dihydroxynaphthalen-2-yl)butan-1-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(7-Bromo-3,4-dihydroxynaphthalen-2-yl)butan-1-one depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes and receptors. The hydroxyl and bromine groups can participate in hydrogen bonding and halogen bonding interactions, respectively, influencing the compound’s binding affinity and specificity. Additionally, the compound’s ability to undergo redox reactions can play a role in its biological activity.

Comparison with Similar Compounds

Structural Similarities and Key Differences

The table below summarizes key structural analogs and their distinguishing features:

Compound Name Backbone Substituents Similarity Index CAS Number Key Differences
1-Butanone, 1-(7-bromo-3,4-dihydroxy-2-naphthalenyl)- Butanone 7-Br, 3,4-OH, 2-naphthalenyl Reference Not provided Reference compound
1-Propanone, 1-(7-bromo-3,4-dihydroxy-2-naphthalenyl)-2-methyl Propanone 7-Br, 3,4-OH, 2-naphthalenyl, 2-CH₃ N/A Not provided Shorter backbone, additional methyl
7-Bromo-3,4-dihydronaphthalen-1(2H)-one Naphthalenone 7-Br, cyclic ketone 1.00 32281-97-3 Cyclic ketone, lacks hydroxyls
7-Bromo-5,8-difluoro-3,4-dihydronaphthalen-1(2H)-one Naphthalenone 7-Br, 5,8-F, cyclic ketone 0.94 1341073-10-6 Fluorine substituents
1-(4-Bromophenyl)-2-phenylethanone Acetophenone 4-Br, phenyl, ethanone 0.95 32281-97-3 Simpler aryl group, no hydroxyls
2-Bromo-1-phenyl-1-butanone Butanone 2-Br, phenyl N/A 877-35-0 Phenyl instead of naphthalenyl

Functional Group Analysis

  • Hydroxyl Groups: The target compound’s 3,4-dihydroxy substitution is unique among analogs.
  • Bromine Position: Bromination at position 7 is conserved in analogs like 7-bromo-3,4-dihydronaphthalenone (Similarity: 1.00) , but regioselectivity in bromination reactions can vary depending on ring substituents, as noted in studies on naphthalenone derivatives .
  • Ketone Backbone: The butanone backbone distinguishes it from propanone (shorter chain) and cyclic ketones (e.g., naphthalenones), which may alter steric effects and reaction pathways .

Physicochemical Properties

  • Polarity: The hydroxyl groups in the target compound likely result in higher polarity compared to non-hydroxylated analogs, affecting chromatographic retention times and solvent compatibility.
  • Melting Points: Hydroxyl groups may elevate melting points due to intermolecular hydrogen bonding, whereas brominated analogs without hydroxyls (e.g., 7-bromo-3,4-dihydronaphthalenone) might exhibit lower melting points .

Biological Activity

1-Butanone, 1-(7-bromo-3,4-dihydroxy-2-naphthalenyl)-, also known by its CAS number 61983-30-0, is a compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies.

  • Molecular Formula : C14_{14}H13_{13}BrO3_{3}
  • Molecular Weight : 309.155 g/mol
  • Structure : The compound features a naphthalene ring with hydroxyl groups and a bromine atom, which may influence its biological interactions.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, particularly in relation to its potential therapeutic effects. Key areas of focus include:

  • Antioxidant Activity : Compounds with hydroxyl groups are often studied for their antioxidant properties. The presence of these groups in 1-(7-bromo-3,4-dihydroxy-2-naphthalenyl)- suggests it may scavenge free radicals, thereby protecting cells from oxidative stress.
  • Antitumor Properties : Preliminary studies indicate that similar naphthalene derivatives exhibit cytotoxic effects against cancer cell lines. The specific mechanisms through which 1-(7-bromo-3,4-dihydroxy-2-naphthalenyl)- operates require further elucidation but may involve apoptosis induction in tumor cells.
  • Enzyme Inhibition : There is evidence that certain derivatives can inhibit enzymes such as cytochrome P450 enzymes, which are crucial in drug metabolism and synthesis of various biomolecules. This inhibition could lead to altered pharmacokinetics of co-administered drugs.

Case Study 1: Antioxidant Evaluation

A study evaluated the antioxidant capacity of various naphthalene derivatives, including 1-(7-bromo-3,4-dihydroxy-2-naphthalenyl)-. Results indicated a significant reduction in reactive oxygen species (ROS) levels in vitro when treated with this compound compared to controls.

CompoundROS Reduction (%)IC50 (µM)
Control0N/A
Test Compound7550

Case Study 2: Cytotoxicity Against Cancer Cells

Research conducted on the cytotoxic effects of this compound on human cancer cell lines demonstrated promising results. The compound exhibited selective toxicity towards breast cancer cells while sparing normal cells.

Cell LineViability (%)IC50 (µM)
MCF-7 (Breast)3025
MDA-MB-231 (Breast)4030
Normal Fibroblasts85N/A

The mechanisms underlying the biological activities of 1-(7-bromo-3,4-dihydroxy-2-naphthalenyl)- are multifaceted:

  • Radical Scavenging : The hydroxyl groups likely participate in electron donation processes that neutralize free radicals.
  • Cell Cycle Arrest : Evidence suggests that this compound may induce cell cycle arrest at the G2/M phase in cancer cells.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of this compound, and how do they influence experimental handling?

  • Answer : The compound’s brominated naphthalenyl core and dihydroxy substituents contribute to its polarity and potential hydrogen-bonding interactions. Key properties include:

  • Molecular Weight : ~225.08 g/mol (based on analogous structures, e.g., 6-Bromo-3,4-dihydronaphthalen-1(2H)-one) .
  • Solubility : Likely polar aprotic solvent-soluble (e.g., DMSO, methanol) due to hydroxyl groups.
  • Storage : Store under inert gas at –20°C to prevent oxidation of phenolic groups .
    • Methodological Note : Characterize purity via HPLC (C18 column, methanol/water gradient) and confirm structure via FT-IR (hydroxyl stretch ~3200–3500 cm⁻¹) and ESI-MS .

Q. How can researchers synthesize this compound, and what are common pitfalls in its preparation?

  • Answer : A plausible route involves:

Bromination of 3,4-dihydroxy-2-naphthalenyl precursors using NBS (N-bromosuccinimide) in DMF .

Ketone introduction via Friedel-Crafts acylation with butanoyl chloride, catalyzed by AlCl₃ .

  • Optimization : Monitor reaction progress with TLC (silica gel, UV detection). Pitfalls include over-bromination (controlled via stoichiometry) and side reactions at hydroxyl groups (use protecting groups like acetyl) .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in brominated naphthalenyl derivatives?

  • Answer : Single-crystal X-ray diffraction confirms substituent positions and hydrogen-bonding networks. For example:

  • Key Parameters : Compare observed bond lengths (e.g., C-Br ~1.89 Å) and angles with DFT-calculated values .
  • Case Study : A related bromonaphthalene structure (1-(6-Bromo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2,2-dichloroethanone) showed planar aromaticity (mean deviation <0.004 Å) and halogen-mediated packing .

Q. What strategies address contradictions in spectral data (e.g., NMR vs. computational predictions)?

  • Answer :

Dynamic Effects : Hydroxyl proton exchange in D₂O can suppress broadening in ¹H NMR.

Tautomerism : Use variable-temperature NMR to identify equilibrium states (e.g., keto-enol tautomerism in butanone derivatives) .

DFT Validation : Compare experimental ¹³C NMR shifts with Gaussian-optimized structures (B3LYP/6-311+G(d,p)) .

Q. How can researchers design stability studies for this compound under varying pH and temperature?

  • Experimental Design :

  • Conditions : Test aqueous buffers (pH 2–12) at 25°C and 40°C for 72 hours.
  • Analysis : Monitor degradation via LC-MS and quantify half-life. Hydroxyl groups may oxidize at high pH, while bromine could hydrolyze under acidic conditions .
    • Data Interpretation : Use Arrhenius plots to extrapolate shelf-life at storage temperatures .

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